REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[C:15]([CH3:22])=[N+:16]([O-])[CH:17]=[C:18]([CH3:20])[N:19]=1.CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C>C(Cl)Cl>[Br:3][C:17]1[C:18]([CH3:20])=[N:19][C:14]([C:8]2[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=2[Cl:6])=[C:15]([CH3:22])[N:16]=1.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[C:15]([CH3:22])=[N:16][CH:17]=[C:18]([CH3:20])[N:19]=1
|
Name
|
|
Quantity
|
573 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine 1-oxide
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=1C(=[N+](C=C(N1)C)[O-])C
|
Name
|
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 1N HCl, NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=C(N=C1C)C1=C(C=C(C=C1)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=1C(=NC=C(N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[C:15]([CH3:22])=[N+:16]([O-])[CH:17]=[C:18]([CH3:20])[N:19]=1.CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C>C(Cl)Cl>[Br:3][C:17]1[C:18]([CH3:20])=[N:19][C:14]([C:8]2[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=2[Cl:6])=[C:15]([CH3:22])[N:16]=1.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[C:15]([CH3:22])=[N:16][CH:17]=[C:18]([CH3:20])[N:19]=1
|
Name
|
|
Quantity
|
573 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
3-(2,4-dichlorophenyl)-2,5-dimethylpyrazine 1-oxide
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=1C(=[N+](C=C(N1)C)[O-])C
|
Name
|
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 1N HCl, NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=C(N=C1C)C1=C(C=C(C=C1)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=1C(=NC=C(N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |